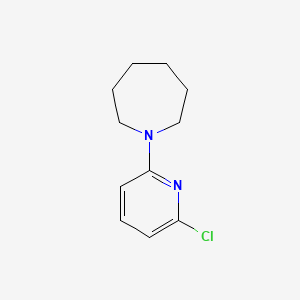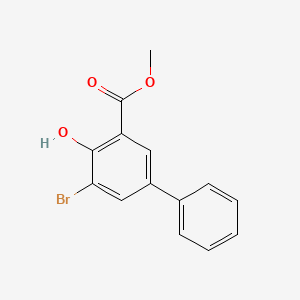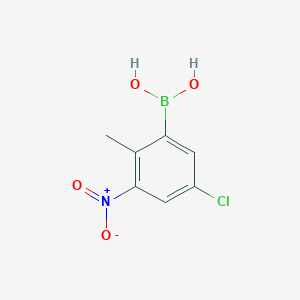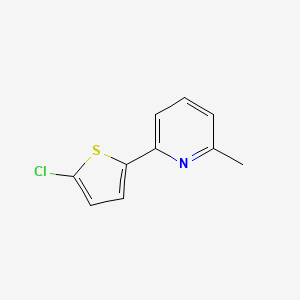
1-(6-Chloro-2-pyridinyl)azepane
Overview
Description
Synthesis Analysis
A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
The molecular formula of 1-(6-Chloro-2-pyridinyl)azepane is C11H15ClN2 .Physical And Chemical Properties Analysis
1-(6-Chloro-2-pyridinyl)azepane is a white crystalline solid with a melting point of 74-76°C and a boiling point of 282.6°C. The compound is sparingly soluble in water but soluble in polar organic solvents such as methanol and ethanol.Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
The compound has been utilized in the synthesis of non-fused N-aryl azepane derivatives. These derivatives are significant due to their application in synthetic chemistry as key intermediates. The methodology described uses Pd/LA-catalyzed reactions under mild conditions, producing CO2 as a byproduct. This process is valuable for the synthesis of diverse azepane derivatives, which can be further converted into highly functionalized azepanes .
Pharmaceutical Applications
Azepane derivatives, including those derived from 1-(6-Chloro-2-pyridinyl)azepane, are important in the pharmaceutical industry. They serve as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents. For instance, Proheptazine, an opioid analgesic, is a pharmaceutically relevant derivative that showcases the medical significance of these compounds .
Catalysis Research
In catalysis, 1-(6-Chloro-2-pyridinyl)azepane can be involved in palladium-catalyzed decarboxylation processes. The compound’s role in such reactions can provide insights into reaction pathways and the development of new catalytic methods, which is crucial for advancing synthetic methodologies .
Density Functional Theory (DFT) Insights
The reactions involving 1-(6-Chloro-2-pyridinyl)azepane have been studied using DFT calculations. These studies help understand the reaction mechanisms at a molecular level, providing valuable information for the design of more efficient and selective synthetic processes .
Environmental Chemistry
Given that CO2 is a byproduct of reactions involving 1-(6-Chloro-2-pyridinyl)azepane, there is potential for research into CO2 capture and utilization. This aligns with environmental chemistry goals to reduce greenhouse gas emissions and find sustainable uses for CO2 .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(6-chloropyridin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-10-6-5-7-11(13-10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGGDSAIPWKNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)

![4-(2-Thienyl)-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1452264.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)
![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)

![4-[2-(3-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1452274.png)
![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)

![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)
